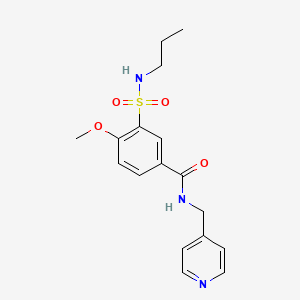
4-methoxy-3-(propylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide
概要
説明
4-methoxy-3-(propylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, a propylsulfamoyl group, and a pyridin-4-ylmethyl group attached to a benzamide core.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(propylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Propylsulfamoyl Group: The propylsulfamoyl group can be introduced via a sulfonation reaction, where the benzamide is treated with propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridin-4-ylmethyl Group: The final step involves the alkylation of the benzamide with pyridin-4-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-methoxy-3-(propylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(propylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide.
Reduction: Formation of 4-methoxy-3-(propylsulfamoyl)-N-(pyridin-4-ylmethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-methoxy-3-(propylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 4-methoxy-3-(methylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide
- 4-methoxy-3-(ethylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide
- 4-methoxy-3-(butylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide
Uniqueness
4-methoxy-3-(propylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propylsulfamoyl group, in particular, may enhance the compound’s solubility and bioavailability compared to its methyl or ethyl analogs.
特性
IUPAC Name |
4-methoxy-3-(propylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-8-20-25(22,23)16-11-14(4-5-15(16)24-2)17(21)19-12-13-6-9-18-10-7-13/h4-7,9-11,20H,3,8,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYKRARVFYDAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4873128.png)
![N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-CHLOROBENZENE-1-SULFONAMIDE](/img/structure/B4873141.png)
![Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate](/img/structure/B4873148.png)
![6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4873152.png)
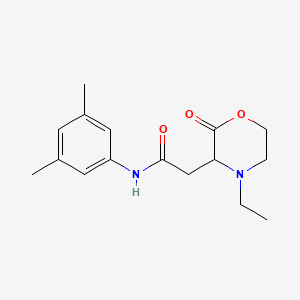
![N-[4-(benzyloxy)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4873156.png)
![N-[3-(dimethylamino)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4873159.png)
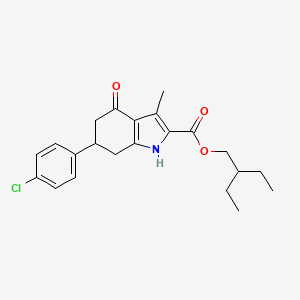
![ethyl 5-acetyl-2-({[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4873179.png)
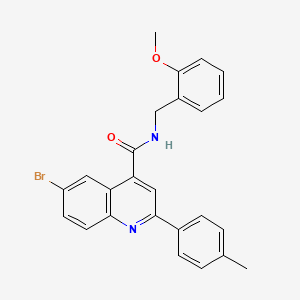

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B4873194.png)
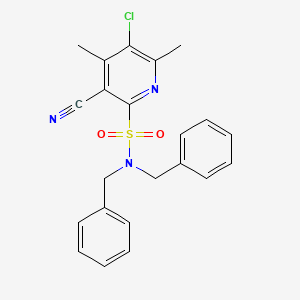
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4873220.png)
